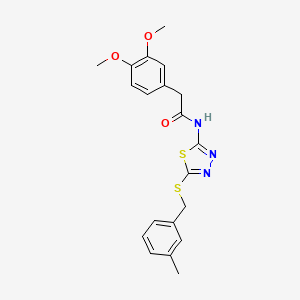

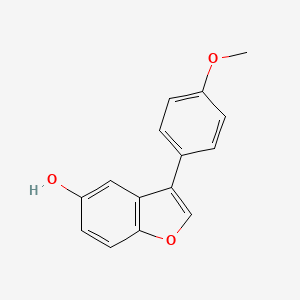

3-(4-Methoxyphenyl)benzofuran-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-Methoxyphenyl)benzofuran-5-ol” is a chemical compound with the molecular formula C15H12O3 . It is a derivative of benzofuran, a type of organic compound that is widely found in natural and unnatural compounds with a wide range of biological and pharmacological applications .

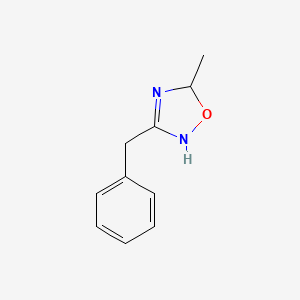

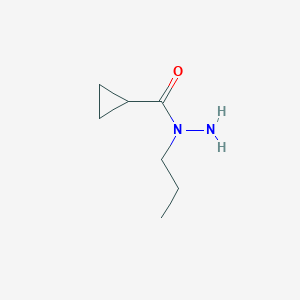

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring attached to a methoxyphenyl group . The average mass of the molecule is 240.254 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 460.4±35.0 °C at 760 mmHg, and a flash point of 232.3±25.9 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Scientific Research Applications

1. Amyloid Aggregation Inhibition

3-(4-Methoxyphenyl)benzofuran-5-ol is part of a synthesis process for developing potent β-amyloid aggregation inhibitors. These inhibitors are significant in the context of Alzheimer's disease research, as β-amyloid aggregation is a key factor in its pathogenesis (Choi, Seo, Son, & Kang, 2003).

2. Antiviral Activity

This compound has been identified in arylbenzofurans isolated from endophytic fungi, which exhibited notable anti-tobacco mosaic virus (anti-TMV) activity. This suggests potential applications in antiviral research and plant protection strategies (Du et al., 2017).

3. Antimicrobial and Antioxidant Properties

Functionalized derivatives of 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole have shown significant antimicrobial and antioxidant activities. This indicates potential uses in developing new antimicrobial agents and antioxidants (Rangaswamy et al., 2017).

4. Cytotoxicity in Cancer Research

Compounds containing this compound have been isolated from traditional Chinese medicine and evaluated for their cytotoxic effects on human cancer cell lines. This research contributes to the development of new anticancer agents (Ma et al., 2017).

5. Synthesis of Novel Compounds

Research has been conducted on synthesizing new benzofuran derivatives, including those related to this compound, for various scientific applications, such as new drug development and material science (Yoshida et al., 2004).

6. Imaging Agent Development for Alzheimer’s Disease

This compound has been synthesized and evaluated as a potential imaging agent for detecting β-amyloid plaques in Alzheimer’s disease, contributing to the advancement in diagnostic methods for neurodegenerative diseases (Labib, 2013).

Future Directions

Benzofuran and its derivatives, including “3-(4-Methoxyphenyl)benzofuran-5-ol”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising and there is a need to collect the latest information in this promising area .

Mechanism of Action

Target of Action

Benzofuran derivatives, to which this compound belongs, have been found to be active towards different clinically approved targets . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide array of biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic . These activities suggest that the compound interacts with its targets, leading to various changes in cellular processes.

Biochemical Pathways

Benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes, including topoisomerase i, sigma receptors, pim-1, farnesyl transferase, histamine h3 receptors, and carbonic anhydrase . This suggests that the compound may affect multiple biochemical pathways, leading to downstream effects on various cellular processes.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability.

Result of Action

Benzofuran derivatives have been shown to exhibit a wide array of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

The wide array of biological activities exhibited by benzofuran derivatives suggests that they may be effective in various environments .

Biochemical Analysis

Biochemical Properties

Benzofuran and its derivatives, including 3-(4-Methoxyphenyl)benzofuran-5-ol, have been found to interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with enzymes or proteins have not been reported yet.

Cellular Effects

For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Molecular Mechanism

Benzofuran derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-benzofuran-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-17-12-5-2-10(3-6-12)14-9-18-15-7-4-11(16)8-13(14)15/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNPGGDTJCDQNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B2904618.png)

![1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2904619.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2904620.png)

![Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2904627.png)

![2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2904629.png)

![ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2904633.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2904635.png)

![2-[4-Methoxybutan-2-yl(1,2-thiazol-4-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2904636.png)